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Compound of Interest

Compound Name: 6-Fluoroquinoline-2-carbaldehyde

Cat. No.: B1274623

An In-depth Technical Guide to 6-Fluoroquinoline-2-carbaldehyde: Properties, Synthesis,
and Applications

Introduction

6-Fluoroquinoline-2-carbaldehyde is a pivotal heterocyclic building block in modern
medicinal and materials chemistry. As a derivative of the quinoline scaffold, a privileged
structure in drug discovery, it combines the unique electronic properties of a fluorine substituent
with the reactive potential of an aldehyde functional group. The strategic placement of the
fluorine atom at the 6-position is a well-established strategy for modulating the pharmacokinetic
and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability
and binding affinity.[1][2] This guide, prepared from the perspective of a senior application
scientist, provides an in-depth exploration of the core physicochemical properties, synthetic
methodologies, and key applications of this versatile intermediate, tailored for researchers and
professionals in drug development and chemical synthesis.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of 6-Fluoroquinoline-2-carbaldehyde is essential
for its effective handling, reaction design, and application. The molecule's characteristics are
defined by the fusion of an aromatic quinoline ring system, an electron-withdrawing fluorine
atom, and a reactive carboxaldehyde group.

Structural and Identification Data
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The identity and basic properties of 6-Fluoroquinoline-2-carbaldehyde are summarized

below. These identifiers are critical for accurate sourcing and regulatory compliance.

Property Value Source(s)
6-fluoroquinoline-2-

IUPAC Name [3]
carbaldehyde
6-Fluoroquinoline-2-

Synonyms [41[5116]
carboxaldehyde

CAS Number 260430-93-1 [31[4]1[5]

Molecular Formula C10HsFNO 31141171

Molecular Weight 175.16 g/mol [415117]
JDQMJIKKGPXPPQOJ-

InChl Key [31[4]
UHFFFAOYSA-N

SMILES O=Cclnc2ccc(F)cc2cl [3114]

Physical and Chemical Properties

These properties dictate the compound's behavior in various physical states and chemical
environments, informing decisions on storage, solvent selection, and reaction conditions.
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Property

Value

Notes & Insights Source(s)

Physical Form

Solid. Appears as a
powder ranging from

cream to yellow.

The color may vary
slightly based on [41[8]

purity.

Melting Point

113-120 °C

The relatively high
melting point is
indicative of a stable
crystalline lattice
[31[4][5]
structure. The range
suggests typical purity
levels for a chemical

intermediate.

Boiling Point

318.0+22.0°C
(Predicted)

This is a predicted

value; experimental
determination may not

be feasible due to [6]
potential

decomposition at high

temperatures.

Solubility

Poorly soluble in
water. Soluble in

organic solvents.

Quinolines are
generally soluble in
common organic
solvents like [9][10]
methanol,

dichloromethane, and

DMSO.[9]

pKa

2.98 £+ 0.43
(Predicted)

The quinoline nitrogen

is weakly basic. This
predicted pKa

suggests it will be [6]
protonated only under
strongly acidic

conditions.
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Should be stored
under inert gas and in
a desiccated
. ] N environment to

Stability Moisture sensitive. ] [31[6]
prevent hydration of
the aldehyde or other
degradation

pathways.

Refrigeration is
recommended to

Storage Temperature 2-8°C [416171
ensure long-term

stability.

Synthesis and Purification

The synthesis of 6-Fluoroquinoline-2-carbaldehyde is a critical process, enabling its
availability for further research and development. The most common laboratory-scale synthesis
involves the selective oxidation of the corresponding 2-methyl substituted precursor.

Synthetic Workflow: Oxidation of 6-Fluoro-2-
methylquinoline

The choice of selenium dioxide (SeOz2) as the oxidizing agent is strategic. It is a well-
established reagent for the oxidation of activated methyl groups, such as those adjacent to a
heteroaromatic ring, to aldehydes. The reaction is typically performed in a high-boiling solvent
like 1,4-dioxane to achieve the necessary reaction temperature.
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Synthetic workflow for 6-Fluoroquinoline-2-carbaldehyde.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar transformations.[11]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-fluoro-
2-methylquinoline (1.0 eq) and selenium dioxide (2.0 eq) in 1,4-dioxane.

o Heating: Heat the reaction mixture to 100 °C and maintain for 2-3 hours. The progress
should be monitored by Thin Layer Chromatography (TLC) until the starting material is
consumed.

e Quenching and Extraction: Once complete, cool the mixture to room temperature. Carefully
add a 5% aqueous solution of sodium bicarbonate (NaHCOs) to neutralize any acidic
byproducts. Extract the aqueous mixture multiple times with dichloromethane (CHzClz2).

e Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium
sulfate (MgSOa). Filter the drying agent and remove the solvent under reduced pressure
using a rotary evaporator.

« Purification: The resulting crude product is purified by crystallization from ethanol to yield the
final product as a white or pale yellow solid.[11]
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Self-Validation Insight: The choice of a weak base like NaHCOs for the workup is crucial. It
neutralizes acidic selenium byproducts without risking side reactions with the aldehyde product,
which could occur with stronger bases. The final crystallization step is essential for removing
any residual selenium species and achieving high purity.

Chemical Reactivity and Applications

The synthetic utility of 6-Fluoroquinoline-2-carbaldehyde stems from the reactivity of its
aldehyde group, which serves as a handle for a wide array of chemical transformations. This
makes it a valuable intermediate in the synthesis of complex molecules, particularly in the
pharmaceutical sector.

Core Reactivity

The aldehyde functional group can participate in numerous reactions, including:

Reductive Amination: To form secondary and tertiary amines.
o Wittig Reaction: To form alkenes.

o Condensation Reactions: Such as Knoevenagel or Claisen-Schmidt condensations to form
a,B-unsaturated systems.

» Oxidation: To form the corresponding 6-fluoroquinoline-2-carboxylic acid.
e Reduction: To form 6-fluoro-2-quinolinemethanol.

The fluorine atom at the 6-position primarily exerts an electronic effect, influencing the reactivity
of the quinoline ring system and providing a key structural feature for biological activity in
downstream products.[2][12]

Application as a Pharmaceutical Intermediate

6-Fluoroquinoline-2-carbaldehyde is a key starting material for derivatives with significant
therapeutic potential. The fluoroquinolone core is famously associated with a class of broad-
spectrum antibiotics.[10][12] While this specific aldehyde is not a direct precursor to common
antibiotics like ciprofloxacin, it is used to synthesize novel quinoline-based agents being
investigated for various diseases.
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o Antimalarial Agents: Research has demonstrated that modifying the 2- and 4-positions of the
6-fluoroquinoline scaffold can lead to compounds with potent in vitro and in vivo activity
against Plasmodium falciparum, the parasite responsible for malaria.[1]

o Antibacterial Agents: The molecule is a precursor for synthesizing novel quinoline derivatives
tested for their antimicrobial properties against various bacterial strains.[1]

o Corrosion Inhibition: Beyond medicine, quinoline derivatives have been studied for their
ability to inhibit metal corrosion, suggesting applications in materials science.[1]

6-Fluoroquinoline-2-carbaldehyde
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Role as a versatile chemical intermediate in R&D.

Analytical Characterization

Rigorous analytical characterization is hon-negotiable for confirming the identity and purity of 6-
Fluoroquinoline-2-carbaldehyde. A combination of spectroscopic and chromatographic
methods should be employed.
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Expected Spectroscopic Data

While a comprehensive, peer-reviewed spectral dataset for this specific molecule is not readily
available, its structure allows for expert prediction of its key spectral features.

e 1H NMR (Proton NMR):

o Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between &
9.5-10.5 ppm.

o Aromatic Protons: Several signals are expected in the aromatic region (d 7.0-8.5 ppm).
The fluorine at C6 will introduce complex splitting patterns (coupling) to adjacent protons,
which can be analyzed to confirm its position.

e 13C NMR (Carbon NMR):

o Carbonyl Carbon (C=0): A signal is expected in the highly deshielded region of 4 190-200
ppm.[13]

o Aromatic Carbons: Multiple signals will appear between 6 110-160 ppm. The carbon
directly bonded to fluorine (C6) will exhibit a large one-bond coupling constant (*JCF) of
approximately 245-258 Hz, which is a definitive diagnostic peak.[2]

IR (Infrared) Spectroscopy:

o C=0 Stretch: A strong, sharp absorption band is expected around 1700-1730 cm~1 for the
aldehyde carbonyl group.[14]

o Aromatic C-H Stretch: Peaks will appear just above 3000 cm~1.

o C-F Stretch: A strong band is expected in the fingerprint region, typically between 1000-
1300 cm~1.

e Mass Spectrometry (MS):

o In techniques like GC-MS with electron ionization (El), a prominent molecular ion (M)
peak is expected at m/z = 175.16.[15][16] The fragmentation pattern would likely involve
the loss of the -CHO group and other characteristic cleavages of the quinoline ring.[16]
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Chromatographic Purity Assessment

e Gas Chromatography (GC): Purity can be assessed by GC, often coupled with a Flame
lonization Detector (FID) or Mass Spectrometer (MS). Commercial suppliers typically

guarantee a purity of >96% by GC.[8]

e High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for
purity determination, particularly for less volatile compounds or for monitoring reaction
progress.

Safety and Handling

Proper handling of 6-Fluoroquinoline-2-carbaldehyde is essential to ensure laboratory safety.

e Hazards: The compound is classified as an irritant. It can cause skin irritation (H315), serious
eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

e Precautions:

Use in a well-ventilated area or a chemical fume hood.

o

[¢]

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,

and a lab coat.

[¢]

Avoid breathing dust, fumes, or vapors.

Avoid contact with skin and eyes.[1]

[¢]

Conclusion

6-Fluoroquinoline-2-carbaldehyde stands out as a high-value intermediate for scientific
research, particularly in the realm of medicinal chemistry. Its well-defined physicochemical
properties, accessible synthetic route, and versatile reactivity make it an ideal starting point for
the development of novel therapeutic agents and functional materials. The strategic inclusion of
a fluorine atom provides a proven advantage for modulating biological activity, ensuring that
this compound will remain a relevant and important tool for chemists and drug discovery
professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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